5-Hydroxynaphthalene-1,2-dione

Description

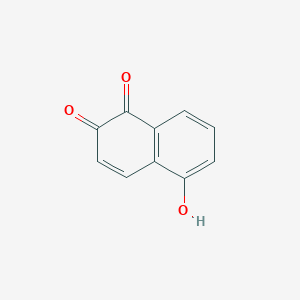

Structure

2D Structure

3D Structure

Properties

CAS No. |

38028-39-6 |

|---|---|

Molecular Formula |

C10H6O3 |

Molecular Weight |

174.15 g/mol |

IUPAC Name |

5-hydroxynaphthalene-1,2-dione |

InChI |

InChI=1S/C10H6O3/c11-8-3-1-2-7-6(8)4-5-9(12)10(7)13/h1-5,11H |

InChI Key |

ZVTUGVWVPIYMJR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=O)C2=O)C(=C1)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 5 Hydroxynaphthalene 1,2 Dione and Its Derivatives

General Synthetic Approaches to the 5-Hydroxynaphthalene-1,2-dione Scaffold

The construction of the this compound core, also known as juglone (B1673114), has been achieved through several synthetic pathways. These methods can be broadly categorized into classical and modern approaches, each with its own merits and limitations.

Classical Synthetic Routes

Historically, the synthesis of hydroxynaphthoquinones relied on multi-step procedures. A widely recognized classical method is the Thiele-Winter acetoxylation. This process involves the reaction of a 1,4- or 1,2-quinone derivative with acetic anhydride (B1165640) in the presence of an acidic catalyst. The resulting triacetoxy derivatives are then hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyhydroquinone, which is subsequently oxidized to the desired hydroxyquinone. mdpi.com

Another classical approach involves the Friedel-Crafts cyclization. For instance, the addition of oxalyl chloride to an aromatic β-keto ester in the presence of aluminum chloride can lead to the formation of a 3-hydroxy-1,4-naphthoquinone-4-carboxylate, which can then be hydrolyzed and decarboxylated to produce the 2-hydroxy-1,4-naphthoquinone (B1674593) derivative. mdpi.com

Modern and Efficient Synthetic Protocols

Modern synthetic chemistry has focused on developing more efficient and environmentally friendly methods. These often involve fewer steps, milder reaction conditions, and higher yields. For example, the oxidation of dopamine (B1211576) to 6-hydroxydopamine quinone has been achieved using fatty acid hydroperoxides in the presence of ferrous ions. mdpi.com

Derivatization Strategies for Functionalizing the this compound Nucleus

The functionalization of the this compound nucleus is crucial for modulating its chemical and biological properties. This is achieved by introducing various substituents at different positions on the naphthoquinone ring.

Introduction of Substituents at Varying Positions

The inherent reactivity of the quinone ring allows for the introduction of a wide range of substituents. The Michael acceptor nature of the quinone core makes it susceptible to nucleophilic attack, enabling the addition of various functional groups. nih.gov For instance, derivatives of juglone have been synthesized through monosubstitution, disubstitution, and glycosylation strategies. nih.gov The nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone is a common strategy for introducing nitrogen, oxygen, carbon, sulfur, and selenium nucleophiles at the C2 and C3 positions. nih.gov

Regioselective Synthesis of Substituted Hydroxynaphthoquinones

Controlling the position of substitution, or regioselectivity, is a key challenge and a significant area of research in the synthesis of hydroxynaphthoquinone derivatives. Various strategies have been developed to achieve this control. For example, a facile method for the highly regioselective synthesis of both linear and angular naphthofuroquinones has been developed via iodine-mediated cyclization of 2-hydroxy-3-substitutedvinyl-1,4-naphthoquinones. rsc.org Another approach involves the regioselective [3+2] photoaddition of 2-hydroxy-naphthoquinones with a variety of alkenes to afford dihydrofuran derivatives. mdpi.com

Multicomponent Reactions (MCRs) in the Synthesis of Naphthoquinone-Based Heterocycles

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov This approach is particularly valuable for the synthesis of naphthoquinone-based heterocycles, offering advantages such as high atom economy, reduced waste, and operational simplicity. nih.govrsc.org

Several MCRs have been developed for the synthesis of diverse heterocyclic frameworks fused to the naphthoquinone core. For example, a one-pot, pseudo-four-component reaction between 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, and piperidine (B6355638) has been used to synthesize piperidinium (B107235) 3,3'-(arylmethylene) bis (2-hydroxynaphthalene-1,4-diones). tubitak.gov.tr Similarly, fluorescent hydroxyl naphthalene-1,4-dione derivatives have been synthesized through a three-component reaction of 2-hydroxynaphthalene-1,4-dione, aromatic aldehydes, and heterocyclic or carbocyclic amines. researchgate.net

The use of catalysts is often crucial in these MCRs. For instance, L-proline has been used as an organocatalyst for the synthesis of 2-amino-5,10-dioxo-4-aryl-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile derivatives. thieme-connect.com In another example, ultrasonic irradiation in the presence of ammonium (B1175870) acetate (B1210297) has been employed to facilitate the three-component condensation for the synthesis of dihydro-4H-benzo[g]chromene derivatives. thieme-connect.comthieme-connect.de

The table below summarizes some examples of multicomponent reactions used in the synthesis of naphthoquinone-based heterocycles.

| Reactants | Catalyst/Conditions | Product | Reference |

| 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, piperidine | One-pot, pseudo-four-component | Piperidinium 3,3'-(arylmethylene) bis (2-hydroxynaphthalene-1,4-diones) | tubitak.gov.tr |

| 2-hydroxynaphthalene-1,4-dione, aromatic aldehydes, heterocyclic/carbocyclic amines | InCl3, refluxing water | Fluorescent hydroxyl naphthalene-1,4-dione derivatives | researchgate.net |

| 2-hydroxy-1,4-naphthoquinone, aromatic aldehydes, malononitrile | L-proline, ethanol, reflux | 2-amino-5,10-dioxo-4-aryl-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile derivatives | thieme-connect.com |

| Active methylene (B1212753) compounds, 2-hydroxynaphthalene-1,4-dione, substituted aldehydes | Ultrasonic irradiation, ammonium acetate, water/ethanol | Dihydro-4H-benzo[g]chromene derivatives | thieme-connect.comthieme-connect.de |

| 2-hydroxy-1,4-naphthoquinone, aromatic 1,2-diamines, ammonium thiocyanate, aryl-acid chlorides | [Bmim]+OH–, caffeine | Benzo[a] rsc.orgresearchgate.netoxazino[6,5-c]phenazine derivatives | thieme-connect.com |

Electrochemical Synthesis Methods for Hydroxynaphthoquinone Ligands and Complexes

Electrochemical methods offer a unique and often advantageous approach to the synthesis of hydroxynaphthoquinone ligands and their corresponding metal complexes. These techniques can provide milder reaction conditions, enhanced selectivity, and a reduction in the use of hazardous chemical oxidants, aligning with the principles of green chemistry. The electrochemical behavior of hydroxynaphthoquinones is intrinsically linked to their synthesis, as the redox properties of the quinone and hydroquinone (B1673460) forms are central to these transformations.

The electrosynthesis of hydroxynaphthoquinone derivatives often involves the anodic oxidation of a suitable precursor, such as a dihydroxynaphthalene. For instance, the oxidation of 1,5-dihydroxynaphthalene (B47172) is a known route to produce 5-hydroxy-1,4-naphthoquinone (juglone), and under certain conditions, can also yield the isomeric this compound as a by-product jocpr.com. This suggests that by carefully controlling the electrochemical parameters, such as the electrode material, potential, and solvent system, the selective synthesis of the 1,2-dione isomer may be achievable.

Furthermore, the electrochemical oxidation of other substituted naphthalenes can lead to the formation of hydroxynaphthoquinone structures. The electrooxidation of 5-amino-1-naphthol, for example, has been studied and leads to the formation of a polymer film with well-defined redox systems capes.gov.br. While not a direct synthesis of a simple dione (B5365651), this demonstrates the principle of using electrochemical oxidation to generate reactive quinone-like species from hydroxylated and aminated naphthalene (B1677914) precursors.

The electrochemical approach is also valuable for the synthesis of derivatives and complexes. For example, the electrolysis of 1,4-naphthoquinone (B94277) derivatives in the presence of a supporting electrolyte has been shown to produce dimeric structures, which is a convenient method for preparing 2,2′-bi-1,4-naphthoquinonyl derivatives rsc.org. This principle could be extended to hydroxynaphthoquinones to create novel ligands.

The study of the electrochemical properties of hydroxynaphthoquinones provides crucial insights for their synthesis. Cyclic voltammetry is a key technique used to determine the redox potentials of these compounds. For example, the electrochemical study of a series of 2-hydroxy-1,4-naphthoquinones has been conducted to correlate their redox properties with their biological activity researchgate.net. These studies reveal that the reduction mechanism is often influenced by self-protonation reactions researchgate.net. Understanding these mechanisms is vital for designing effective electrochemical synthetic routes.

The following table summarizes the electrochemical data for some hydroxynaphthoquinone derivatives, which can inform the design of synthetic strategies for related compounds like this compound.

| Compound/Derivative | Electrode | Electrolyte/Solvent | Potential (V) vs. Ref. | Technique | Observations | Reference |

| 2-Hydroxy-1,4-naphthoquinone | Glassy Carbon | Acetonitrile (B52724) | -0.8 to -1.0 | Cyclic Voltammetry | Two reduction peaks observed, influenced by self-protonation. | researchgate.netresearchgate.net |

| Juglone (5-Hydroxy-1,4-naphthoquinone) | Platinum | Acetonitrile | ~-0.93 | Cyclic Voltammetry | Exhibits a high redox potential. | jem-online.org |

| Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) | - | DMSO | - | Cyclic Voltammetry | Generates stable semiquinone species. | researchgate.net |

| 1,4-Naphthoquinone Derivatives | - | Aqueous Acetic Acid | - | Electrolysis | Oxidative dimerization to form 2,2′-bi-1,4-naphthoquinonyl derivatives. | rsc.org |

| 5-Amino-1-naphthol | Glassy Carbon/Pt | Acidic Aqueous/Organic | - | Electrooxidation | Leads to polymer film formation with reversible redox systems. | capes.gov.br |

This table is based on available data for related compounds and is intended to be illustrative for the electrochemical synthesis of this compound and its derivatives.

The synthesis of metal complexes with hydroxynaphthoquinone ligands can also be approached electrochemically. While direct electrochemical synthesis of these complexes is less commonly reported, the electrochemical properties of pre-formed complexes have been studied. For instance, the cytotoxic properties of iron-hydroxynaphthoquinone complexes have been investigated in relation to their electrochemical behavior nih.gov. These studies show that the stability of the semiquinone species and the redox potential of the parent naphthoquinone are critical factors nih.gov. This information is valuable for designing synthetic strategies where the desired oxidation state of the metal and the ligand can be targeted through electrochemical potential control.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the unambiguous structural elucidation of organic molecules, and 5-Hydroxynaphthalene-1,2-dione is no exception. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced two-dimensional techniques, a complete assignment of the proton and carbon signals can be achieved.

The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of the hydrogen atoms in the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aromatic protons of the naphthalene (B1677914) ring system exhibit distinct chemical shifts and coupling patterns.

A notable feature is the downfield signal corresponding to the hydroxyl proton, often appearing as a broad singlet due to hydrogen bonding and exchange phenomena. The chemical shift of this proton can be influenced by solvent and concentration. For instance, in a related compound, 5-hydroxy-1,4-naphthoquinone (Juglone), this hydroxyl proton is observed at a chemical shift of approximately 11.89 ppm. chemicalbook.com The protons on the quinonoid ring and the benzenoid ring resonate in the aromatic region, typically between 6.0 and 8.0 ppm. The specific splitting patterns (e.g., doublets, triplets, doublets of doublets) arise from spin-spin coupling between adjacent protons, allowing for the determination of their relative positions on the naphthalene core.

Table 1: Predicted ¹H NMR Spectral Data for a Naphthalene Derivative

| Peak No. | Chemical Shift (ppm) | Multiplicity | Number of Hydrogens |

|---|---|---|---|

| 1 | 6.08 | d | 1 |

| 2 | 5.83 | dt | 1 |

| 3 | 2.87 | ddd | 2 |

| 4 | 2.56 | ddd | 2 |

| 5 | 2.50 | s | 2 |

| 6 | 2.37 | ddd | 2 |

Data based on predicted values for a related naphthalene structure. np-mrd.org

Complementing the proton data, the ¹³C NMR spectrum reveals the carbon framework of this compound. The spectrum will display distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the dione (B5365651) functionality are characteristically found at the most downfield chemical shifts, typically in the range of 180-190 ppm. The carbon atom attached to the hydroxyl group (C-5) will also exhibit a downfield shift due to the electronegativity of the oxygen atom. The remaining aromatic carbons will appear in the region of approximately 110-160 ppm.

For the related compound 5-hydroxy-1,4-naphthalenedione, characteristic ¹³C NMR signals have been reported, providing a reference for the expected chemical shifts in this compound. chemicalbook.com

Table 2: Predicted ¹³C NMR Spectral Data for a Naphthalene Derivative

| Peak No. | Chemical Shift (ppm) |

|---|---|

| 1 | 182.6 |

| 2 | 184.0 |

| 3 | 164.5 |

| 4 | 139.7 |

| 5 | 134.3 |

| 6 | 133.5 |

| 7 | 132.9 |

| 8 | 132.5 |

| 9 | 131.4 |

| 10 | 131.0 |

| 11 | 129.8 |

| 12 | 127.6 |

| 13 | 126.6 |

| 14 | 126.2 |

| 15 | 125.6 |

| 16 | 122.2 |

| 17 | 44.2 |

| 18 | 33.8 |

| 19 | 22.6 |

| 20 | 22.0 |

Data based on values for a similar piperidinium (B107235) bis(2-hydroxynaphthalene-1,4-dione) derivative. tubitak.gov.tr

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed insights into the functional groups and bonding arrangements within this compound.

A prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibrations (ν) of the two carbonyl (C=O) groups. The position of these bands is sensitive to the electronic environment. Typically, for conjugated ketones, these bands appear in the region of 1650-1700 cm⁻¹. pg.edu.pl In 1,2-diones, the two carbonyl stretching vibrations can couple, leading to symmetric and asymmetric stretching modes, which may appear as two distinct bands or a broadened single band. For instance, in a related derivative, piperidinium 3,3'-(arylmethylene) bis(2-hydroxynaphthalene-1,4-diones), carbonyl stretching frequencies are observed around 1676 cm⁻¹. tubitak.gov.tr Conjugation with the naphthalene ring system lowers the frequency compared to a simple aliphatic ketone.

The hydroxyl (-OH) group gives rise to a characteristic stretching vibration in the IR spectrum. In the absence of hydrogen bonding, this would appear as a sharp band around 3600 cm⁻¹. However, in this compound, significant intramolecular hydrogen bonding is expected between the hydroxyl group at the C-5 position and the adjacent carbonyl group at C-4 (in the tautomeric 1,4-dione form) or C-1. This hydrogen bonding causes the O-H stretching band to broaden and shift to a lower frequency, often appearing in the range of 3200-3500 cm⁻¹. The extent of this shift provides information about the strength of the hydrogen bond. In some cases, this band can be quite broad and may overlap with C-H stretching vibrations. tubitak.gov.tr Raman spectroscopy can also be employed to study these vibrations, providing complementary information to the IR data. nih.govresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 5-hydroxy-1,4-naphthoquinone (Juglone) |

| Deuterated chloroform (CDCl₃) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Dye Properties

UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within a molecule and is particularly informative for colored compounds like juglone (B1673114). acs.org The interaction of ultraviolet and visible light with the molecule induces transitions of electrons from lower to higher energy orbitals, resulting in a characteristic absorption spectrum.

Analysis of Absorption Bands and Chromophoric Behavior

The UV-Vis spectrum of juglone exhibits distinct absorption bands that are characteristic of its naphthoquinone structure. In methanolic solution, juglone displays a maximum absorption (λmax) at 423 nm. ijpcbs.com This absorption in the visible region is responsible for its yellow color in its pure form. acs.org The chromophoric system of juglone is the conjugated π-system of the naphthalene ring fused with the quinone moiety.

Studies have shown that the position and intensity of these absorption bands can be influenced by the solvent and the presence of other chemical species. For instance, the electronic spectra of juglone and its metal chelates have been studied, revealing shifts in the absorption maxima upon complexation. researchgate.net The typical UV-visible spectrum of juglone shows absorbance maxima at 249 nm and 423 nm. researchgate.net The absorption bands are associated with π → π* and n → π* electronic transitions within the molecule. The intense bands are typically assigned to π → π* transitions, while the weaker, longer-wavelength absorptions can be attributed to n → π* transitions of the carbonyl groups. rsc.org The chromophoric behavior is also influenced by substituents on the naphthoquinone ring, where electron-donating or electron-withdrawing groups can cause a shift in the absorption bands. nih.gov

| Solvent/Condition | λmax (nm) | Reference |

|---|---|---|

| Methanol (B129727) | 423 | ijpcbs.com |

| 0.1 M Phosphate (B84403) Buffer (pH 6.0) | 249, 423 | researchgate.net |

| Acetonitrile (B52724) | Not specified | ijcce.ac.ir |

Computational Validation of UV-Vis Spectra via TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful computational tool for predicting and interpreting the electronic absorption spectra of molecules. mdpi.comrsc.org This method allows for the calculation of excited state energies and oscillator strengths, which correspond to the absorption maxima and intensities observed in experimental UV-Vis spectra. github.io

For complex organic molecules like juglone, TD-DFT calculations can help assign the specific electronic transitions responsible for each absorption band. rsc.org The accuracy of TD-DFT predictions depends on the choice of functional and basis set. researchgate.netnih.gov For example, studies on similar naphthoquinone derivatives have shown good agreement between experimental spectra and those calculated using functionals like B3LYP with an appropriate basis set. researchgate.net These computational studies provide a deeper understanding of the electronic structure and chromophoric properties of this compound.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been applied to this compound to elucidate its molecular geometry and intermolecular interactions in the solid state.

Determination of Molecular Geometry and Conformation

The crystal structure of juglone has been determined, revealing key details about its molecular geometry. The crystals are monoclinic with the space group P21/n. iucr.org The molecule itself is largely planar due to the aromatic nature of the naphthalene ring system. The analysis provides precise bond lengths and angles, confirming the 1,4-naphthoquinone (B94277) framework with a hydroxyl group at the 5-position.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | iucr.org |

| Space Group | P21/n | iucr.org |

| a (Å) | 7.34 ± 0.02 | iucr.org |

| b (Å) | 7.69 ± 0.02 | iucr.org |

| c (Å) | 13.91 ± 0.03 | iucr.org |

| β (°) | 99.2 ± 0.1 | iucr.org |

| Molecules per unit cell (Z) | 4 | iucr.org |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)

In the solid state, molecules of this compound are held together by intermolecular forces, including hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygens can act as acceptors. researchgate.net X-ray crystallographic data reveals the specific hydrogen bonding networks within the crystal lattice. These interactions play a crucial role in the packing of the molecules in the crystal. iucr.org The packing arrangement of juglone is noted to be very similar to that of naphthazarin (5,8-dihydroxy-1,4-naphthoquinone), which also features significant hydrogen bonding. iucr.org The ability of the hydroxyl and ketone groups to participate in hydrogen bonding also influences its interactions in biological systems and its solubility in polar solvents. nih.govresearchgate.net

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the confirmation of molecular weight and the elucidation of molecular structure through fragmentation analysis.

The molecular formula of this compound is C₁₀H₆O₃, corresponding to a molecular weight of approximately 174.15 g/mol . fishersci.ca Mass spectrometry confirms this molecular weight. In electrospray ionization (ESI) mass spectrometry, juglone can be detected in both positive and negative ion modes. In negative ESI, the deprotonated molecule [M-H]⁻ is observed at an m/z of 173. tandfonline.comresearchgate.net In positive ESI, the protonated molecule [M+H]⁺ is observed at an m/z of 175. tandfonline.com

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. The fragmentation of the deprotonated juglone molecule ([M-H]⁻ at m/z 173) can lead to the loss of a carbon monoxide (CO) molecule, resulting in a fragment ion at m/z 145. tandfonline.com The protonated molecule ([M+H]⁺ at m/z 175) can lose two CO groups, producing a fragment ion at m/z 119. tandfonline.com More detailed fragmentation studies have identified other characteristic fragments. For instance, an MS² fragment of m/z 161 has been reported from the precursor ion at m/z 189 (potentially an adduct), which then yields MS³ fragments at m/z 117 and 133. researchgate.net These fragmentation patterns serve as a fingerprint for the identification of juglone in complex mixtures. xml-journal.net

| Ionization Mode | Precursor Ion (m/z) | Fragment Ion(s) (m/z) | Reference |

|---|---|---|---|

| Negative ESI | 173 [M-H]⁻ | 145 | tandfonline.com |

| Positive ESI | 175 [M+H]⁺ | 119 | tandfonline.com |

| Not Specified (from m/z 189) | 189 | 161 (MS²), 117 (MS³), 133 (MS³) | researchgate.net |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for the analysis of a broad range of molecules, from small organic compounds to large biomolecules like proteins and nucleic acids. nih.gov In the context of this compound, ESI-MS is instrumental in determining its molecular weight with high precision. The process involves dissolving the analyte in a solvent and pumping it through a fine, heated capillary held at a high potential. This generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions, typically protonated molecules [M+H]⁺, are ejected into the gas phase and directed into the mass analyzer. nih.gov

For this compound, which has a monoisotopic mass of 174.031694 g/mol , ESI-MS would be expected to produce a prominent signal corresponding to the protonated ion at a mass-to-charge ratio (m/z) of 175.03952. epa.gov The technique's utility extends to studying non-covalent interactions, although this is more established for larger biomolecular complexes. nih.gov The conditions for analysis, such as capillary voltage, cone voltage, and desolvation temperature, are optimized to achieve stable ionization and prevent fragmentation within the source. nih.gov

| Property | Value | Source |

| Molecular Formula | C₁₀H₆O₃ | epa.gov |

| Average Mass | 174.155 g/mol | epa.gov |

| Monoisotopic Mass | 174.031694 g/mol | epa.gov |

| Expected [M+H]⁺ Ion (m/z) | 175.03952 | epa.gov |

Tandem Mass Spectrometry (MS/MS) for Adduct Characterization

Tandem Mass Spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules, particularly for characterizing adducts formed when reactive compounds like this compound covalently bind to biomolecules such as peptides or DNA. nih.govnih.gov The process involves multiple stages of mass analysis. First, a precursor ion of interest (e.g., a peptide modified by this compound) is selected in the first mass analyzer. This selected ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), in a collision cell. Finally, the resulting fragment ions (product ions) are analyzed in a second mass analyzer. nih.gov

The pattern of fragmentation provides detailed structural information. When analyzing peptide adducts, the fragmentation typically occurs along the peptide backbone, producing characteristic 'b' and 'y' ions. The mass shift in these fragment ions reveals which specific amino acid residue has been modified by the compound. nih.gov For instance, in studies of the related compound 1,2-naphthoquinone (B1664529) (mass +158.04 Da), MS/MS analysis of a modified peptide clearly identified the adducted amino acid by observing a mass shift in the corresponding b- or y-ion series. nih.gov The presence of fragment ions containing the modification confirms the site of adduction. nih.gov

Table 1: Illustrative MS/MS Fragmentation Data for a Naphthoquinone-Peptide Adduct

This table presents representative data for a model peptide adducted with a naphthoquinone moiety, demonstrating how MS/MS fragment ions are used to locate the modification. The mass of the modification (+158.04 Da) is added to the fragment ion containing the adducted amino acid.

| Ion Type | Unmodified Mass (Da) | Modified Mass (Da) | Sequence Position |

| b₂ | 226.1 | 226.1 | 2 |

| b₃ | 339.2 | 339.2 | 3 |

| y₁ | 175.1 | 333.1 | 5 (Modified) |

| y₂ | 288.2 | 446.2 | 4 |

| y₃ | 401.2 | 401.2 | 3 |

| y₄ | 529.3 | 529.3 | 2 |

Data adapted from studies on 1,2-naphthoquinone adducts. nih.gov Ions in bold represent modification by a naphthoquinone.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a significant advantage over standard-resolution mass spectrometry by measuring the mass-to-charge ratio of an ion with extremely high accuracy, typically to the third or fourth decimal place. researchgate.net This capability is crucial for the analysis of complex biological samples and for the unambiguous identification of unknown compounds and their metabolites. researchgate.netnih.gov

The primary benefit of HRMS is its ability to determine the elemental formula of a compound from its accurate mass. For this compound, an HRMS instrument would measure the mass of the [M+H]⁺ ion not just as approximately 175, but as 175.03952. This high mass accuracy allows for the confident assignment of the elemental composition C₁₀H₇O₃⁺ (for the protonated molecule), effectively distinguishing it from other potential isobaric (same nominal mass) compounds. nih.gov

In the context of adduct characterization, HRMS is invaluable. When analyzing complex mixtures, the high resolving power of HRMS can separate the signal of a modified peptide from background interferences, improving the signal-to-noise ratio. nih.gov High-resolution tandem mass spectrometry (HR-MS/MS) combines this high accuracy with fragmentation analysis, enabling confident identification of both the peptide sequence and the precise mass of the modification, further solidifying the structural characterization of the adduct. nih.gov Instruments such as Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers are known for providing the high resolution necessary for these demanding applications. researchgate.net

Electrochemical Behavior and Redox Chemistry of 5 Hydroxynaphthalene 1,2 Dione

Cyclic Voltammetry Studies of Hydroxynaphthoquinones in Aprotic and Protic Media

Cyclic voltammetry is a key technique used to investigate the redox properties of hydroxynaphthoquinones. These studies, conducted in both aprotic (lacking protons) and protic (containing protons) media, reveal the intricate mechanisms of electron and proton transfer.

The reduction potentials of hydroxynaphthoquinones are significantly influenced by the presence and position of the hydroxyl group. In aprotic solvents like dimethylformamide, hydroxynaphthoquinones typically show two separate one-electron reduction steps. The presence of hydroxyl groups at the 5- and 8-positions of the 1,4-naphthoquinone (B94277) nucleus leads to a notable increase in both the first and second half-wave reduction potentials. nih.gov For instance, in alkaline solutions (pH 13.5), the midpoint potential (E'₀) for phthiocol (2-methyl-3-hydroxy-1,4-naphthoquinone) is -0.555 volts, and for lapachol, it is -0.568 volts. acs.org

The reversibility of the redox process is also a key parameter. For many hydroxynaphthoquinones, the reduction process is quasi-reversible. researchgate.net The degree of reversibility can be affected by factors such as the solvent, pH, and the structure of the specific quinone.

Table 1: Redox Potentials of Selected Hydroxynaphthoquinones

| Compound | Medium | Midpoint Potential (E'₀) vs. reference electrode | Reference |

| Phthiocol | 1.0 M Sodium Hydroxide (pH 13.5) | -0.555 V | acs.org |

| Lapachol | 1.0 M Sodium Hydroxide (pH 13.5) | -0.568 V | acs.org |

This table is for illustrative purposes and includes data for related hydroxynaphthoquinones to provide context for the electrochemical behavior of the class of compounds to which 5-Hydroxynaphthalene-1,2-dione belongs.

The reduction of hydroxynaphthoquinones can proceed through different electron transfer pathways. In aprotic media, the reduction often occurs in two distinct one-electron steps, leading to the formation of a semiquinone radical anion and then a dianion. nih.gov However, in the presence of protons, the mechanism can shift towards a two-electron reduction. For example, the addition of a strong acid like trifluoroacetic acid can cause protonation of the quinone, facilitating a two-electron reduction. researchgate.net Some studies have shown that for certain hydroxynaphthoquinones, a two-electron, two-proton coupled oxidation-reduction is the dominant process over a wide pH range. nih.gov

Proton-Coupled Electron Transfer (PCET) Mechanisms in Naphthoquinone Redox Reactions

Proton-coupled electron transfer (PCET) is a fundamental process in the redox reactions of many biological and chemical systems, including those involving naphthoquinones. nih.govrsc.org In these reactions, the transfer of an electron is coupled to the transfer of a proton. The specific mechanism of PCET can vary and may be stepwise (electron transfer followed by proton transfer, or vice versa) or concerted (electron and proton transfer in a single kinetic step). rsc.org

For naphthoquinone derivatives, the pH of the solution has a profound effect on the PCET mechanism. nih.gov For example, a synthetic naphthoquinone amino acid incorporated into a peptide exhibited a two-electron, two-proton coupled oxidation-reduction over a pH range of 5.2 to 8.3, with a pH dependence of -58 mV/pH unit. nih.gov In acidic media, a classic concerted 2e⁻/2H⁺ mechanism is often observed. researchgate.net However, in basic media, strong intramolecular hydrogen bonding can significantly influence the redox kinetics. researchgate.net The balance between the driving forces for electron transfer and proton transfer is crucial in determining the operative PCET mechanism. rsc.org

Influence of Substituents and Hydroxyl Group Position on Electrochemical Properties

The electrochemical properties of hydroxynaphthoquinones are highly sensitive to the nature and position of substituents on the naphthoquinone ring. The position of the hydroxyl group is particularly important. As mentioned earlier, α-hydroxyquinones (with the hydroxyl group at positions 1, 4, 5, or 8) exhibit significantly different redox potentials compared to β-hydroxyquinones (hydroxyl group at other positions) due to the possibility of intramolecular hydrogen bonding. nih.gov

Other substituents also play a role. For example, the introduction of a dimethylamino group can enhance the solubility in polar solvents due to its electron-donating nature. The presence of different substituents can also influence the acidity of the hydroxyl protons, which in turn affects the PCET pathways. researchgate.net The addition of a methyl radical on the naphthoquinone ring has been shown to provide excellent activity against atovaquone-resistant strains of P. falciparum. nih.gov

Coordination Chemistry and Metal Complex Formation with 5 Hydroxynaphthalene 1,2 Dione

Structural Analysis of Metal-Hydroxynaphthoquinone Complexes

Geometry and Coordination Environment (e.g., Distorted Octahedral)

The geometry of metal complexes with hydroxynaphthoquinone ligands is diverse and influenced by the metal ion's nature, its oxidation state, and the reaction conditions. Six-coordinated, distorted octahedral geometries are frequently observed for many divalent transition metal complexes. researchgate.net For instance, complexes of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) with Co(II), Ni(II), and Cu(II) often adopt an octahedral arrangement, with the general formula [M(L)₂(H₂O)₂], where 'L' represents the hydroxynaphthoquinone ligand. researchgate.net

| Metal Ion | Ligand Example | Observed Geometry | Coordination Number |

|---|---|---|---|

| Co(II), Ni(II) | 2-Hydroxy-1,4-naphthoquinone | Octahedral | 6 |

| Cu(II) | 2-Hydroxy-1,4-naphthoquinone | Tetragonal/Distorted Octahedral | 6 |

| Cu(II) | 3-Methyl phenylazo lawsone | Square Planar | 4 |

| Fe(II) | 2-Hydroxy-1,4-naphthoquinone (Lawsone) | Octahedral | 6 |

Isomeric Structures (e.g., cis,cis and trans,trans Geometries)

For octahedral complexes of the type [M(L)₂(H₂O)₂], the spatial arrangement of the ligands can lead to different isomers. The coordination of the two bidentate hydroxynaphthoquinone ligands can result in either cis or trans geometries. The choice between these isomeric forms can be directed by the synthesis conditions. researchgate.net

For example, studies on lawsone complexes have shown that the use of a base like triethylamine can promote a cis,cis coordination of the ligands. Conversely, employing sodium acetate (B1210297) in the reaction medium tends to favor the formation of trans,trans isomers. researchgate.netespublisher.com The specific isomer formed can have a significant impact on the crystal packing and the supramolecular architecture of the resulting complex. In some cases, temperature can also influence the resulting geometry; copper complexes of lawsone synthesized at 0°C have been observed to adopt a cis geometry, while those synthesized at 26°C are trans. researchgate.net

Polymeric Networks and Supramolecular Assemblies in Complexes

Metal complexes of hydroxynaphthoquinones can extend their structures beyond simple mononuclear units to form polymeric networks and intricate supramolecular assemblies. semanticscholar.orgacs.org Thermal and magnetostructural studies of copper complexes with 2-hydroxy-1,4-naphthoquinone have indicated their polymeric nature. semanticscholar.orgresearchgate.net These extended structures are often held together by various non-covalent interactions, such as hydrogen bonding or π-π stacking between the aromatic rings of the ligands.

The formation of these supramolecular structures is a key aspect of the crystal engineering of these materials. For instance, the manganese(II) complex of lapachol, another hydroxynaphthoquinone derivative, forms a novel polymeric species. acs.org The ability to form such extended networks is significant for the development of functional materials with specific magnetic or catalytic properties. Supramolecular coordination complexes (SCCs) formed through the self-assembly of metal ions and organic ligands can create well-defined shapes and sizes, which has potential applications in various fields. nih.gov

Spectroscopic Probes for Metal-Ligand Interactions

Spectroscopic techniques are invaluable tools for elucidating the nature of the metal-ligand bond in hydroxynaphthoquinone complexes. Techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy provide direct evidence of coordination and offer insights into the resulting electronic structure. researchgate.net

Changes in IR and NMR Spectra upon Complexation

Upon complexation with a metal ion, the vibrational and nuclear magnetic environments of the 5-Hydroxynaphthalene-1,2-dione ligand are altered, which is reflected in its IR and NMR spectra.

Infrared (IR) Spectroscopy: The IR spectrum of a free hydroxynaphthoquinone ligand is characterized by strong absorption bands corresponding to the hydroxyl (-OH) and carbonyl (C=O) stretching vibrations. Coordination to a metal center through these groups leads to noticeable shifts in their characteristic frequencies. The broad -OH stretching band typically disappears upon deprotonation and coordination. The C=O stretching frequency is particularly sensitive to complexation. For example, in metal complexes of 2-bromo-3-hydroxynaphthalene-1,4-dione, the carbonyl frequency at 1633 cm⁻¹ was observed to shift to a higher wavenumber in a copper complex and to a lower wavenumber in nickel and cobalt complexes, indicating the involvement of the carbonyl group in bonding. espublisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the structural changes in the ligand upon complexation. The chemical shift of the hydroxyl proton disappears upon coordination due to deprotonation. The signals of protons and carbons near the coordination site (i.e., adjacent to the hydroxyl and carbonyl groups) experience significant shifts. Studies on various aminonaphthoquinone derivatives have detailed the assignment of ¹H and ¹³C chemical shifts, providing a basis for understanding the electronic effects of coordination. nih.gov

| Functional Group | Typical Wavenumber (cm⁻¹) in Free Ligand | Change upon Complexation | Reason |

|---|---|---|---|

| O-H stretch | ~3400 (broad) | Disappears | Deprotonation of the hydroxyl group |

| C=O stretch | ~1630-1680 | Shifts to lower or higher frequency | Coordination of carbonyl oxygen to the metal center, altering bond order |

| C=C stretch (aromatic) | ~1590-1620 | Minor shifts | Indirect electronic effects of coordination |

UV-Vis Spectroscopic Signatures of Charge Transfer

The electronic absorption spectra of hydroxynaphthoquinone complexes in the UV-Visible region are dominated by intra-ligand π-π* and n-π* transitions, as well as ligand-to-metal charge transfer (LMCT) bands. The formation of a complex often leads to the appearance of new absorption bands and shifts in existing ones (bathochromic or hypsochromic shifts).

The appearance of new, often intense, absorption bands in the visible region is a hallmark of charge transfer complex formation. researchgate.netpastic.gov.pk These bands arise from the excitation of an electron from a ligand-based orbital to a metal-based orbital. For example, studies on charge-transfer complexes of 2-hydroxy-1,4-naphthoquinone with various organic molecules have identified distinct charge transfer bands in their absorption spectra. pastic.gov.pk The energy of these charge transfer bands provides information about the electronic interaction between the metal and the ligand. In some thio-derivatives of lawsone, a significant bathochromic (red) shift from 334 nm to over 450 nm was observed, indicating a modification of the electronic transitions and a change in color. nih.gov

Electronic and Magnetic Properties of Metal-Hydroxynaphthoquinone Complexes

The introduction of a metal ion into the hydroxynaphthoquinone framework can induce interesting electronic and magnetic properties. These properties are a direct consequence of the interaction between the d-electrons of the metal and the π-system of the ligand. nih.gov

Many transition metal complexes of hydroxynaphthoquinones contain unpaired electrons and are therefore paramagnetic. libretexts.org The magnetic behavior of these complexes is temperature-dependent and can reveal the nature of the magnetic interactions between metal centers. For example, studies on polymeric copper complexes of 2-hydroxy-1,4-naphthoquinone derivatives have shown both ferromagnetic (where magnetic moments align) and antiferromagnetic (where magnetic moments oppose each other) interactions, depending on the specific ligand and structure. semanticscholar.orgresearchgate.net In antiferromagnetic systems, intermolecular stacking can facilitate the exchange interactions. researchgate.net

The effective magnetic moment (µ_eff) of a complex, determined from magnetic susceptibility measurements, provides information about the number of unpaired electrons and the geometry of the metal center. iitk.ac.in For instance, octahedral Ni(II) complexes typically exhibit magnetic moments in the range of 2.9–3.4 B.M. (Bohr Magnetons), while copper(II) complexes often have a magnetic moment around 1.9–2.2 B.M. researchgate.net These values can be indicative of the spin state and coordination environment of the metal ion. libretexts.orgiitk.ac.in

| Complex Type | Magnetic Behavior | Typical Magnetic Moment (µ_eff) | Underlying Interaction |

|---|---|---|---|

| Polymeric Cu(II)-Lawsone | Ferromagnetic | Increases as temperature decreases | Parallel alignment of spins |

| Polymeric Cu(II)-Phthiocol | Antiferromagnetic | Decreases as temperature decreases | Antiparallel alignment of spins |

| Monomeric Ni(II)-Octahedral | Paramagnetic | ~3.0 B.M. | Unpaired d-electrons |

| Monomeric Cu(II)-Tetragonal | Paramagnetic | ~1.9 B.M. | One unpaired d-electron |

Theoretical and Computational Chemistry Studies of 5 Hydroxynaphthalene 1,2 Dione

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the molecular and electronic properties of chemical compounds. For 5-hydroxynaphthalene-1,2-dione, DFT calculations, often utilizing the B3LYP functional with various basis sets, have been instrumental in understanding its fundamental characteristics.

Geometry Optimization and Conformational Analysis

Theoretical geometry optimization of this compound using DFT methods provides a detailed picture of its three-dimensional structure. These calculations consistently show a planar structure for the naphthoquinone core, a finding that is in good agreement with experimental data from X-ray diffraction studies. The planarity is a consequence of the sp² hybridization of the carbon and oxygen atoms in the ring system.

The presence of an intramolecular hydrogen bond between the hydroxyl group at the C5 position and the adjacent carbonyl group at the C4 position is a key feature of the molecule's conformation. This interaction significantly influences the geometry and stability of the molecule. DFT calculations have been used to analyze the strength and nature of this hydrogen bond.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Levels

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. youtube.com For this compound, the HOMO is typically localized on the electron-rich hydroquinone (B1673460) ring and the hydroxyl group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is predominantly distributed over the quinone ring, particularly the carbonyl groups, making these the likely sites for nucleophilic attack. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter that relates to the molecule's stability and reactivity. malayajournal.org A smaller gap suggests higher reactivity. DFT calculations provide quantitative values for these energy levels and the gap, which are essential for predicting the molecule's behavior in chemical reactions. malayajournal.org For instance, the calculated HOMO-LUMO energy gap for a similar compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, was found to be 4.0106 eV. malayajournal.org

Table 1: Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.2822 |

| LUMO | -1.2715 |

| Energy Gap (ΔE) | 4.0106 |

Prediction of Vibrational Frequencies and Infrared Spectra

DFT calculations are widely used to predict the vibrational frequencies of molecules, which can then be compared with experimental infrared (IR) and Raman spectra. nih.gov For this compound, these calculations help in the assignment of the various vibrational modes of the molecule. osti.gov The calculated spectra generally show good agreement with experimental data, although scaling factors are often applied to the theoretical frequencies to compensate for approximations in the computational methods and the neglect of anharmonicity. nih.govosti.gov

Key vibrational modes for this compound include the stretching vibrations of the C=O and O-H groups. The intramolecular hydrogen bond significantly affects the frequency of the O-H stretching vibration, causing a shift to lower wavenumbers compared to a free hydroxyl group. researchgate.net Similarly, the carbonyl stretching frequencies are influenced by the electronic environment and hydrogen bonding.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the properties of molecules in their electronically excited states. rsc.org This method is particularly valuable for predicting and interpreting electronic absorption spectra (UV-Vis spectra). rsc.orgnih.gov

For this compound, TD-DFT calculations can predict the energies and intensities of electronic transitions, which correspond to the absorption bands observed in the experimental UV-Vis spectrum. nih.gov The calculations can also provide insights into the nature of these transitions, for example, whether they are localized on a specific part of the molecule or involve charge transfer between different regions. nih.gov Studies on related hydroxyflavone complexes have demonstrated that TD-DFT can effectively reproduce experimental spectra, especially when solvent effects are included in the calculations. nih.gov

Molecular Electrostatic Potential (MESP) Topography for Charge Distribution

The Molecular Electrostatic Potential (MESP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. researchgate.net The MESP map displays regions of positive and negative electrostatic potential on the molecular surface.

For this compound, the MESP analysis reveals that the most negative potential is located around the carbonyl oxygen atoms, indicating their susceptibility to electrophilic attack. malayajournal.org The region around the hydroxyl hydrogen atom exhibits a positive potential, making it a potential site for nucleophilic attack. bhu.ac.in The MESP topography thus provides a visual representation of the molecule's reactivity, complementing the information obtained from the analysis of frontier molecular orbitals. malayajournal.orgbhu.ac.in

Natural Bond Orbital (NBO) Analysis of Bonding Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions and charge transfer within a molecule. researchgate.netwisc.edu It provides a description of the molecule in terms of localized bonds, lone pairs, and antibonding orbitals.

In the case of this compound, NBO analysis can quantify the strength of the intramolecular hydrogen bond by examining the interaction between the lone pair of the carbonyl oxygen and the antibonding orbital of the O-H bond. nih.gov This analysis also provides information about hyperconjugative interactions, which contribute to the stability of the molecule. The charge transfer from donor (bonding) to acceptor (antibonding) orbitals can be quantified, offering a deeper understanding of the electronic delocalization within the molecule. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Interactions

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can generate a trajectory that describes the evolution of the system's conformational landscape. This provides a detailed view of how a molecule like this compound behaves, including its flexibility, preferred shapes (conformations), and interactions with its environment.

For hydroxynaphthoquinone derivatives, MD simulations are instrumental in several areas. They can be used to explore how the molecule interacts with solvent molecules, such as water, or how it might bind to a biological target like an enzyme. For instance, studies on similar naphthoquinone compounds have utilized MD simulations to understand their binding efficacy to target enzymes by providing structural and quantitative explanations. nih.gov In the case of this compound, an MD simulation would reveal the dynamics of the hydroxyl and carbonyl groups and the planarity of the naphthalene (B1677914) ring system.

Computational Prediction of Redox Potentials

The redox potential of a molecule is a measure of its tendency to acquire electrons and be reduced. For quinone-based compounds like this compound, the redox potential is a fundamental property that governs their chemical reactivity and biological activity. Computational methods, particularly those based on Density Functional Theory (DFT), have become standard tools for accurately predicting the redox potentials of organic molecules. elsevierpure.comamazonaws.com

The computational prediction of redox potentials involves calculating the Gibbs free energy change (ΔG) for the reduction reaction. This is typically achieved by computing the energies of both the oxidized (quinone) and reduced (semiquinone radical anion or hydroquinone dianion) forms of the molecule. The redox potential (E°) can then be determined using the Nernst equation. To achieve high accuracy, these calculations must account for the solvent environment, which is typically done using continuum solvation models like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO). elsevierpure.comamazonaws.com

Numerous studies have demonstrated a strong correlation between computationally predicted redox potentials and experimentally measured values for various quinone and naphthoquinone derivatives. nih.govrsc.org For example, research on lawsone and juglone (B1673114) derivatives has shown that DFT calculations can effectively reproduce experimental trends observed in cyclic voltammetry. nih.gov These studies establish a reliable protocol that could be applied to this compound. The calculation would involve optimizing the geometry of the molecule in its oxidized and reduced states, performing frequency calculations to obtain thermal corrections to the free energy, and incorporating the effects of a solvent.

While specific calculated values for this compound are not available in the cited literature, the established methodologies allow for a confident prediction of its redox properties. An illustrative table below shows what typical results from such a DFT calculation might look like.

| Compound | Computational Method | Basis Set | Solvation Model | Predicted Redox Potential (V vs. SHE) |

|---|---|---|---|---|

| This compound | DFT (B3LYP functional) | 6-311+G(d,p) | PCM (Water) | Value not available in literature |

This table illustrates the parameters that would be defined in a computational study to predict the redox potential. The specific value would provide critical insight into the molecule's electron-accepting capabilities.

Advanced Applications in Materials Science and Energy Systems

Organic Quinones as Electroactive Materials for Energy Storage

Organic quinones are a versatile class of compounds that have garnered significant interest for their potential as electroactive materials in a range of energy storage systems. researchgate.netresearchgate.net Their inherent redox activity, high theoretical specific capacity, and the possibility of sourcing them from renewable materials make them an attractive alternative to traditional inorganic materials. nih.gov The core of their function lies in the reversible conversion between quinone and hydroquinone (B1673460) states, which facilitates the storage and release of energy.

Aqueous organic redox flow batteries (AORFBs) represent a promising technology for large-scale energy storage, and quinones are among the most investigated classes of redox-active materials for these systems. researchgate.netresearchgate.netacs.org Quinones are valued for their tunable properties and their ability to function as both positive (catholyte) and negative (anolyte) electrolytes. researchgate.netresearchgate.net The redox potential of quinone molecules can be finely tuned by modifying their molecular structure, which is a key factor in designing high-performance RFBs. researchgate.net Despite their potential, challenges such as the stability of quinones in high-potential electrolytes and the limited number of suitable quinone compounds remain areas of active research. researchgate.netresearchgate.net

Quinone derivatives have been extensively studied as electrode materials for various rechargeable batteries, including those based on lithium, sodium, potassium, and zinc ions. researchgate.netnih.gov Their ability to undergo reversible redox reactions with different charge carriers makes them versatile candidates for next-generation energy storage.

For instance, Juglone (B1673114) (5-hydroxy-1,4-naphthalenedione), an isomer of 5-Hydroxynaphthalene-1,2-dione, has been investigated as a renewable-biomolecule-based electrode for high-performance sodium-ion batteries. nih.govfrontiersin.org These electrodes, which can be fabricated without binders or conductive agents, have demonstrated superior capacity and cycling performance. nih.gov Pillar nih.govquinone (P5Q) has been explored as a cathode material for potassium-ion batteries (PIBs), showing a large reversible capacity and long cycle life, particularly when used with ionic liquid electrolytes that mitigate dissolution. acs.org

In the context of zinc-ion batteries, the electrochemical behavior of quinones like anthraquinone (B42736) (AQ) and phenanthrenequinone (B147406) (PQ) has been studied in hybrid electrolytes. nih.gov It was found that the electrolyte composition significantly impacts the redox mechanism and stability of the quinone electrodes. nih.gov For example, a high-concentration hybrid electrolyte containing both zinc and potassium salts was shown to improve the cycle stability and energy density of batteries using a PQ electrode. nih.gov

Table 1: Performance of Quinone-Based Rechargeable Batteries

| Battery Type | Quinone Compound | Role | Key Performance Metrics | Reference |

| Sodium-Ion | Juglone | Cathode | Superior capacity and cycle performance | nih.govfrontiersin.org |

| Potassium-Ion | Pillar nih.govquinone (P5Q) | Cathode | 232 mAh g⁻¹ reversible capacity after 100 cycles; 101 mAh g⁻¹ after 1000 cycles at 2.0C | acs.org |

| Zinc-Ion | Phenanthrenequinone (PQ) | Cathode | Improved cycle stability and energy density with hybrid electrolyte | nih.gov |

Quinones and their derivatives are highly attractive materials for pseudocapacitors and supercapacitors due to their exceptional redox activity, electrochemical reversibility, and cost-effectiveness. researchgate.net They contribute to charge storage through rapid and reversible faradaic reactions, which can significantly enhance the energy density of the device. researchgate.netfrontiersin.org Lignin, a polymer rich in quinone groups, has been explored as a sustainable source for electrode materials and redox-active electrolytes in supercapacitors. mdpi.comnih.gov

The incorporation of quinone moieties onto the surface of carbon materials is a common strategy to boost the performance of electrochemical capacitors. researchgate.netfrontiersin.org This can be achieved through various methods, including physical adsorption, impregnation, and chemical grafting. researchgate.net For example, new quinone-based derivatives have been synthesized and electropolymerized onto activated carbon electrodes, resulting in composite electrodes with enhanced pseudocapacitive behavior and excellent cycling stability. elsevierpure.com

Table 2: Performance of Quinone-Based Supercapacitors

| Quinone-Based Material | Device Type | Key Performance Metrics | Reference |

| Quinone-impregnated electrode | Supercapacitor | Specific capacity of 217 mAh g⁻¹ at 0.5 C | researchgate.net |

| Quinone-based derivatives on activated carbon | Supercapacitor | Specific capacitance up to 262 F/g; 100% capacity retention over 10,000 cycles | elsevierpure.com |

| Lignosulfonate as electrolyte additive | Supercapacitor | Up to 33% improvement in total capacitance | mdpi.com |

A significant challenge for the practical application of organic electrode materials, including quinones, is their tendency to dissolve in the battery electrolyte, leading to capacity fade. nih.govdb-thueringen.de Another issue is their often poor electrical conductivity. researchgate.net Researchers are actively developing strategies to address these problems.

One effective approach to mitigate dissolution is the use of high-concentration or specialized electrolytes, such as ionic liquids. acs.orgdb-thueringen.de For example, a highly concentrated sodium bis(fluorosulfonyl)imide in succinonitrile (B93025) electrolyte was used to enhance the performance of a pillar nih.govquinone (P5Q) electrode in a sodium battery, resulting in record cycling performance. db-thueringen.de Similarly, ionic liquid electrolytes have been shown to alleviate the dissolution of P5Q in potassium-ion batteries. acs.org

To improve conductivity, quinones are often combined with conductive carbon materials to form composites. researchgate.net A novel direct powder adhesion (DPA) method has been introduced to create quinone-impregnated electrodes with improved conductivity and rate performance compared to conventional methods. researchgate.net Encapsulating quinones within structured carbon materials, such as templated ordered mesoporous carbon (CMK-3), is another strategy that has been shown to improve cycling stability. db-thueringen.de

Dye-Sensitized Solar Cells (DSSCs) and Photoelectrochemical Applications

Quinone derivatives, particularly those of lawsone (2-hydroxy-1,4-naphthoquinone), have shown promise as sensitizers in dye-sensitized solar cells (DSSCs) and other photoelectrochemical applications. nih.govcore.ac.ukamrita.edu Their ability to absorb light and inject electrons into a semiconductor material is central to their function in these devices.

Theoretical and experimental studies have shown that derivatives like lawsone ether and bilawsone exhibit a shift in their absorption bands to the visible range, making them more effective sensitizers than lawsone alone. core.ac.uknih.gov For example, a DSSC sensitized with bilawsone achieved a power conversion efficiency of 1.7%, significantly higher than the 0.6% achieved with lawsone. core.ac.uk The introduction of thiophenyl groups to the lawsone structure has also been shown to produce bathochromic shifts, making these derivatives potential candidates for DSSC applications. nih.gov Furthermore, complexing lawsone with metals like chromium has been found to increase the efficiency and stability of the resulting DSSC. amrita.edu

Table 3: Performance of Lawsone-Based Dye-Sensitized Solar Cells

| Sensitizer | Power Conversion Efficiency (PCE) | Key Findings | Reference |

| Lawsone | 0.6% | Serves as a baseline for comparison. | core.ac.uk |

| Bilawsone | 1.7% | Broader and more intensive absorption in the visible region enhances sensitizing ability. | core.ac.uk |

| Lawsone chromium metal complex | Increased efficiency and stability | Anchoring the dye with a metal complex improves device performance. | amrita.edu |

| Thiophenyl derivatives of lawsone | Potential for use as sensitizers | Exhibit darker colors and lower excitation energies than lawsone. | nih.gov |

Adsorption Studies on Metal Oxide Surfaces (e.g., TiO₂)

The interaction of organic molecules with metal oxide surfaces like titanium dioxide (TiO₂) is a critical area of research with applications in photocatalysis, sensors, and biocompatible coatings. While direct studies on the adsorption of this compound on TiO₂ are not extensively documented, the behavior of similar quinone-containing molecules, such as its isomer juglone (5-hydroxy-1,4-naphthoquinone), provides valuable insights into the expected adsorption mechanisms.

The adsorption of organic molecules on TiO₂ is influenced by several factors, including the molecule's functional groups and the surface properties of the TiO₂, such as its crystal phase (anatase or rutile) and the presence of defects. rsc.org For molecules containing hydroxyl and carbonyl groups, like this compound, adsorption is likely to occur through the formation of hydrogen bonds or dative bonds between the oxygen atoms of these functional groups and the titanium centers on the TiO₂ surface.

Studies on the adsorption of other organic compounds on TiO₂ have shown that the binding mechanism can vary. For instance, carboxylic acids often adsorb in a bidentate fashion, leading to highly ordered self-assembled monolayers. rsc.org In the case of this compound, the presence of both hydroxyl and vicinal dione (B5365651) groups could lead to a stable chelate-like interaction with the surface titanium atoms. The specific surface area of the TiO₂ particles also plays a crucial role, with a larger surface area generally leading to higher adsorption capacity. nih.gov

The table below summarizes key aspects of organic molecule adsorption on TiO₂ surfaces, which can be extrapolated to predict the behavior of this compound.

| Adsorption Parameter | Influencing Factors | Expected Interaction with this compound |

| Binding Mechanism | Functional groups (hydroxyl, carbonyl), Surface Ti sites | Formation of hydrogen bonds and/or coordination bonds via hydroxyl and dione oxygens. |

| Adsorption Strength | Nature of functional groups, Surface defects | The presence of multiple binding sites (hydroxyl and two carbonyls) suggests potentially strong adsorption. |

| Surface Coverage | Concentration, Solvent, Temperature, Specific surface area of TiO₂ | Higher surface area of TiO₂ would likely result in greater adsorption of the compound. |

| Orientation | Molecular geometry, Steric hindrance | The planar nature of the naphthalene (B1677914) ring may influence molecular orientation on the surface. |

Quinone-Functionalized Hybrid Materials for Energy Harvesting and Conversion

The reversible redox properties of quinones make them highly attractive for applications in energy storage and conversion. kaist.ac.kr By incorporating quinone moieties like this compound into hybrid materials, it is possible to create systems with enhanced electrochemical performance.

Hybrid Materials Utilizing Redox Properties

The fundamental principle behind using quinone-functionalized materials in energy systems is their ability to undergo reversible oxidation and reduction reactions. This process of gaining and losing electrons can be harnessed to store and release energy. Juglone, an isomer of this compound, is known for its redox activity and can undergo redox cycling to produce reactive oxygen species. nih.govnih.gov This inherent electrochemical activity is a key attribute for energy applications.

Integration with Conductive Materials (e.g., Carbon Onions, Graphene Oxides)

To effectively utilize the redox properties of quinones in energy systems, they must be integrated with conductive materials that can efficiently transport electrons to and from the redox-active sites. Carbon nanomaterials like carbon onions and graphene oxides are excellent candidates for this purpose due to their high electrical conductivity, large surface area, and tunable surface chemistry. rsc.orgresearchgate.net

Carbon Onions: These are concentric multi-shelled fullerenes that offer a large and accessible external surface for functionalization. rsc.org The high conductivity of carbon onions ensures rapid charge and discharge rates, which is beneficial for high-power energy storage devices. rsc.org Functionalizing carbon onions with quinone molecules can significantly enhance their pseudocapacitive performance by adding faradaic charge storage mechanisms to the electrical double-layer capacitance of the carbon. rsc.org

Graphene Oxides: Graphene oxide (GO) and its reduced form (rGO) are two-dimensional materials with exceptional electronic and mechanical properties. researchgate.net The surface of GO is rich in oxygen-containing functional groups, which facilitates covalent functionalization with quinone molecules. rsc.org This approach has been successfully used to create electrode materials for supercapacitors with high energy density and long cycle life. chemistryviews.org For instance, graphene nanosheets covalently modified with 2-amino-3-chloro-1,4-naphthoquinone have demonstrated a high energy density of 19.1 Wh kg⁻¹ and excellent cycling stability. chemistryviews.org The integration of quinones with nitrogen-doped reduced graphene oxide has also been shown to improve supercapacitor performance by introducing redox-active sites. acs.org

The table below outlines the properties and advantages of integrating quinones with these conductive carbon materials.

| Conductive Material | Key Properties | Advantages of Quinone Functionalization |

| Carbon Onions | High electrical conductivity, Large external surface area, Good charge/discharge rates. rsc.org | Enhanced pseudocapacitance, Increased energy storage capacity. rsc.org |

| Graphene Oxides | High surface area, Tunable surface chemistry, Good electrical conductivity (in reduced form). researchgate.net | Covalent attachment of redox-active quinones, Improved energy density and cycling stability of supercapacitors. chemistryviews.org |

Chromatographic and Advanced Analytical Methodologies for Naphthoquinones

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of naphthoquinones due to its high resolution, sensitivity, and quantitative accuracy. Reversed-phase HPLC (RP-HPLC) is particularly common for these compounds.

The development of a successful HPLC method hinges on the careful optimization of several parameters to achieve adequate separation from other sample components.

Column Selection: The most frequently used stationary phases for naphthoquinone analysis are C18 columns. ijcce.ac.ir These columns, such as µBondapak C-18 or Hypersil BDS C18, provide the necessary hydrophobic interactions to retain and separate naphthoquinone derivatives. ijcce.ac.iracs.org For specific applications, specialized reverse-phase columns with low silanol (B1196071) activity, like Newcrom R1, can also be employed. sielc.com

Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent and an aqueous component, often with a buffer or acid to control pH. Acetonitrile (B52724) is a commonly used organic modifier, mixed with water. ijcce.ac.irsielc.com For instance, a mobile phase of 50% acetonitrile in a phosphate (B84403) buffer has been used effectively. ijcce.ac.ir The pH of the aqueous phase is a critical parameter; for juglone (B1673114), a pH of 4 was found to be optimal for chromatographic efficiency. ijcce.ac.ir For methods compatible with mass spectrometry, volatile acids like formic acid are substituted for non-volatile buffers like phosphoric acid. sielc.com Gradient elution, where the proportion of the organic solvent is increased over time (e.g., from 10% to 90% acetonitrile), is often used to resolve complex mixtures containing multiple naphthoquinones. acs.org

Temperature and Flow Rate: Column temperature and mobile phase flow rate are adjusted to fine-tune the separation. A column temperature of 30°C and a flow rate of 1.5 ml/min have been documented in methods for related compounds. ijcce.ac.ir

Table 1: Typical HPLC Parameters for Hydroxynaphthoquinone Analysis

| Parameter | Examples and Conditions | Source |

|---|---|---|

| Column Type | Reverse-phase (RP) C18 (e.g., µBondapak C-18, Hypersil BDS C18) | ijcce.ac.ir, acs.org |

| Mobile Phase | Acetonitrile and water/buffer mixture | sielc.com, ijcce.ac.ir |

| pH Control | Phosphate buffer (pH 4) or Formic/Phosphoric acid | ijcce.ac.ir, sielc.com |

| Elution Mode | Isocratic (e.g., 50% Acetonitrile) or Gradient (e.g., 10-90% Acetonitrile) | ijcce.ac.ir, acs.org |

| Column Temp. | 30 °C | ijcce.ac.ir |

| Flow Rate | 1.0 - 1.5 mL/min | phcog.com, ijcce.ac.ir |

| Injection Vol. | 10 µL | ijcce.ac.ir |

Diode-Array Detection (DAD) is a powerful detection method used in conjunction with HPLC. Unlike standard UV-Vis detectors that monitor absorbance at a single wavelength, a DAD scanner acquires spectra across a range of wavelengths for each point in the chromatogram. This capability offers significant advantages for naphthoquinone analysis.

The primary benefit of DAD is the ability to determine the optimal detection wavelength for maximum sensitivity for each compound in a single run. phcog.com For complex samples, where baseline separation may not be fully achieved, DAD allows for the assessment of peak purity by comparing spectra across the peak. Furthermore, the acquired UV-Vis spectrum of an eluting peak can be compared against a library of standard spectra for positive identification, enhancing the reliability of the analytical method. phcog.commdpi.com In the analysis of various phenolic compounds and flavonoids, a detection wavelength of 280 nm has been shown to be effective for simultaneous determination. phcog.comnih.gov

High-Performance Thin-Layer Chromatography (HPTLC) for Separation and Identification

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of planar chromatography that offers a rapid and cost-effective method for the qualitative and quantitative analysis of compounds. ctlatesting.compharmatutor.org It is well-suited for screening a large number of samples in parallel.

The separation in HPTLC is governed by the interaction of the analyte with the stationary phase and the mobile phase.

Stationary Phase: For the analysis of moderately polar compounds like hydroxylated naphthoquinones, the most common stationary phase is silica (B1680970) gel. ctlatesting.comnih.gov HPTLC plates pre-coated with silica gel 60 F254 are widely used. nih.gov The "F254" designation indicates that the plate contains a fluorescent indicator that is quenched by UV-absorbing compounds, allowing them to be visualized under UV light at 254 nm.

Mobile Phase: The choice of mobile phase is critical and is determined through a trial-and-error process based on the polarity of the target analytes. pharmatutor.org For separating compounds in plant extracts, a mixture of solvents is often required to achieve optimal resolution. nih.gov A mobile phase system consisting of toluene, ethyl acetate (B1210297), and formic acid (e.g., in a 3:7:0.1 ratio) has been successfully used for the separation of various phenolic and flavonoid compounds, indicating its potential applicability to naphthoquinones. nih.gov The components are separated based on their differential partitioning between the polar stationary phase and the less polar mobile phase moving up the plate via capillary action. ctlatesting.com

While visualization of spots under UV light provides qualitative information, quantitative analysis in HPTLC is performed using a densitometer, also known as a TLC scanner. slideshare.netyoutube.com This instrument measures the absorbance or fluorescence of the separated spots directly on the HPTLC plate.

The process involves scanning the developed and dried plate with a beam of light at a specific wavelength. The diffuse reflectance of the light is measured, and the instrument converts the absorption of each spot into a peak, similar to a chromatogram in HPLC. slideshare.net The area of this peak is proportional to the amount of the substance in the spot, allowing for accurate quantification by comparison to standards run on the same plate. This technique transforms HPTLC from a simple screening tool into a precise quantitative method. youtube.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

For the unambiguous identification and quantification of compounds in highly complex matrices, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This technique combines the powerful separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry.

In an LC-MS/MS system, compounds eluting from the HPLC column are ionized and introduced into the mass spectrometer. The first mass spectrometer (MS1) selects a specific parent ion (based on its mass-to-charge ratio, m/z) corresponding to the target analyte. This parent ion is then fragmented, and the resulting product ions are analyzed by a second mass spectrometer (MS2). This process, known as selected reaction monitoring (SRM), is highly specific and allows for the detection of trace amounts of a compound even in the presence of co-eluting interferences. nih.gov LC-MS/MS methods are invaluable for analyzing biological samples or complex natural product extracts, providing definitive structural information and precise quantification. nih.govnih.gov

Quantification of Naphthoquinone Derivatives

The accurate quantification of 5-Hydroxynaphthalene-1,2-dione is crucial for understanding its distribution, metabolism, and potential effects. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the predominant techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC, often coupled with Diode-Array Detection (DAD), is a versatile and widely used method for the determination of this compound in various samples, particularly from plant sources like walnut trees (Juglans species). oup.comoup.comnih.govnotulaebotanicae.ro The choice of chromatographic conditions is critical for achieving optimal separation and detection.

A common approach involves reversed-phase chromatography, utilizing a C18 column. oup.comoup.comnih.gov Gradient elution is frequently employed to effectively separate this compound from other phenolic compounds present in complex sample matrices. oup.comoup.com The mobile phase typically consists of an aqueous component, often acidified with acetic or formic acid, and an organic modifier such as methanol (B129727) or acetonitrile. oup.comoup.comnotulaebotanicae.ro Detection is commonly performed at wavelengths corresponding to the absorption maxima of the compound, which have been reported at 254, 278, 300, and 420 nm. oup.comnotulaebotanicae.ro One study optimized the detection wavelength to 440 nm to achieve the lowest relative standard deviation, thereby improving sensitivity.

The following table summarizes typical HPLC methods used for the quantification of this compound:

Table 1: HPLC Methods for the Quantification of this compound| Parameter | Method 1 oup.comoup.com | Method 2 notulaebotanicae.ro |

|---|---|---|

| Column | Hypersil Gold C18 (250 x 4.6 mm, 5 µm) | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) |